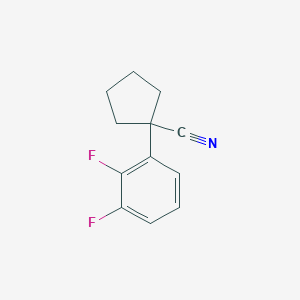
1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile
Overview
Description
1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile is a useful research compound. Its molecular formula is C12H11F2N and its molecular weight is 207.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile (CAS No. 1260677-70-0) is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a difluorophenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and interaction with biological targets.
- Molecular Formula : C12H11F2N
- Molecular Weight : 207.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to various receptors and enzymes, which can modulate biological pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by interfering with signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
- Neuroprotective Activity : Some investigations have pointed towards neuroprotective effects, suggesting that it could be beneficial in neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammation markers | |
| Neuroprotective | Protection against neurodegeneration |
Table 2: Mechanism Insights
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Interaction with key metabolic enzymes | |
| Receptor Modulation | Binding to specific receptors | |
| Signaling Pathway | Modulation of cellular signaling pathways |
Case Study 1: Anticancer Activity
In a study conducted by researchers at the Groningen Research Institute of Pharmacy, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. Using a lipopolysaccharide (LPS)-induced inflammation model in murine macrophages, the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 50% at a concentration of 5 µM, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRWEVLYJRLSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















